2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino and ethoxyphenoxy groups, as well as a phenol ring substituted with a chlorobenzyl group. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The general synthetic route may include:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution Reactions: The amino and ethoxyphenoxy groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the Phenol Ring: The phenol ring is synthesized separately and then coupled with the pyrimidine ring.
Introduction of the Chlorobenzyl Group: The final step involves the substitution of the phenol ring with the chlorobenzyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol
- 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
Uniqueness
The unique combination of amino, ethoxyphenoxy, and chlorobenzyl groups in 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol distinguishes it from similar compounds. This unique structure may confer specific properties and activities, making it valuable for targeted research and applications.
Properties
IUPAC Name |
2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-2-31-21-5-3-4-6-22(21)33-23-14-28-25(27)29-24(23)19-12-11-18(13-20(19)30)32-15-16-7-9-17(26)10-8-16/h3-14,30H,2,15H2,1H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZXOCOKIPZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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